molecular formula C22H16ClN3O2 B11258343 1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

1-(4-chlorobenzyl)-2-oxo-N-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B11258343
M. Wt: 389.8 g/mol
InChI Key: BIYSNJUHAVIYTM-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a chlorophenyl group, a naphthyridine core, and a carboxamide functional group. Its chemical properties make it a subject of interest in medicinal chemistry, particularly for its potential therapeutic applications.

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-chlorobenzylamine with a naphthyridine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, followed by purification steps such as recrystallization or chromatography to obtain the pure compound .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit certain enzymes or receptors, leading to the disruption of critical cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydroquinoline-3-carboxamide: Similar structure but with a quinoline core instead of a naphthyridine core.

    1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydroisoquinoline-3-carboxamide: Contains an isoquinoline core, offering different biological activities.

    1-[(4-Chlorophenyl)methyl]-2-oxo-1,2-dihydro-3H-benzo[e][1,4]diazepine-3-carboxamide: Features a benzodiazepine core, known for its psychoactive properties.

The uniqueness of 1-[(4-CHLOROPHENYL)METHYL]-2-OXO-N-PHENYL-1,2-DIHYDRO-1,8-NAPHTHYRIDINE-3-CARBOXAMIDE lies in its naphthyridine core, which imparts distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C22H16ClN3O2

Molecular Weight

389.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-2-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide

InChI

InChI=1S/C22H16ClN3O2/c23-17-10-8-15(9-11-17)14-26-20-16(5-4-12-24-20)13-19(22(26)28)21(27)25-18-6-2-1-3-7-18/h1-13H,14H2,(H,25,27)

InChI Key

BIYSNJUHAVIYTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl

Origin of Product

United States

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